molecular formula C15H20N4O B6631200 N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide

N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide

Cat. No. B6631200
M. Wt: 272.35 g/mol
InChI Key: LYPRSUZJLWWPAK-UHFFFAOYSA-N
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Description

N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide, commonly known as MMPI, is a novel compound that has gained considerable attention in the field of medicinal chemistry. MMPI is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.

Mechanism of Action

MMPI acts by inhibiting the activity of N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide, a nuclear enzyme that is involved in DNA repair and cell survival. N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide plays a critical role in the repair of single-strand DNA breaks, which occur frequently in cells due to endogenous and exogenous factors. Inhibition of N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide results in the accumulation of DNA damage, which leads to cell death by apoptosis or necrosis. MMPI has been shown to be a potent and selective inhibitor of N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide, with a higher affinity for N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide-1 than N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide-2.
Biochemical and Physiological Effects
MMPI has been shown to have a range of biochemical and physiological effects, including the induction of DNA damage, inhibition of DNA repair, and modulation of cellular signaling pathways. MMPI has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory diseases. In addition, MMPI has been shown to prevent oxidative stress and neuronal damage, which are associated with neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of MMPI is its high potency and selectivity for N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide inhibition. This makes it an attractive tool for studying the role of N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide in various cellular processes and diseases. MMPI has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment, making it a potential therapeutic agent. However, one of the limitations of MMPI is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of MMPI, including the development of more potent and selective N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide inhibitors, the investigation of its therapeutic potential in other diseases, and the exploration of its mechanism of action in cellular processes. MMPI has also been found to have synergistic effects with other anticancer agents, which could be explored further in combination therapy. In addition, the use of MMPI as a tool for studying DNA repair mechanisms and cellular signaling pathways could provide valuable insights into the pathogenesis of various diseases.

Synthesis Methods

The synthesis of MMPI involves the reaction of 1H-indazole-3-carboxylic acid with 4-methylpiperidine and formaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain MMPI in high purity.

Scientific Research Applications

MMPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment by inhibiting DNA repair mechanisms and inducing cell death. MMPI has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, MMPI has shown neuroprotective effects by preventing oxidative stress and neuronal damage.

properties

IUPAC Name

N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(6-8-16-9-7-15)10-17-14(20)13-11-4-2-3-5-12(11)18-19-13/h2-5,16H,6-10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPRSUZJLWWPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide

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